Authored by: [Your Name/Gemini], Senior Application Scientist
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to the Basic Properties of 2-(1H-imidazol-1-yl)-1-phenylethanol
Abstract
This technical guide provides a comprehensive examination of the basic properties of 2-(1H-imidazol-1-yl)-1-phenylethanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the structural features that govern its basicity, with a detailed analysis of the imidazole moiety. We present a reasoned estimation of its acid dissociation constant (pKa) and discuss its solubility characteristics. Furthermore, this guide offers detailed, field-proven protocols for the experimental determination of its pKa using potentiometric titration and UV-Vis spectrophotometry, designed for researchers and scientists in the pharmaceutical industry. The causality behind experimental choices is explained to ensure methodological robustness and data integrity.
Introduction: The Significance of 2-(1H-imidazol-1-yl)-1-phenylethanol in Drug Discovery
2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives are key intermediates in the synthesis of various biologically active molecules. The imidazole ring, a common scaffold in medicinal chemistry, imparts a range of properties to parent molecules, including the ability to act as a proton acceptor and donor, and to coordinate with metal ions in biological systems.[1] Derivatives of this compound have shown promise as antifungal and antiprotozoal agents, often targeting metalloenzymes.[2][3] Understanding the basic properties of this core structure is paramount for optimizing its pharmacokinetic and pharmacodynamic profiles. The imidazole moiety is a polar and ionizable group that can enhance the solubility and bioavailability of drug candidates.[2]
This guide will delve into the fundamental basic properties of 2-(1H-imidazol-1-yl)-1-phenylethanol, providing a theoretical framework and practical methodologies for its characterization.
Molecular Structure and its Influence on Basicity
The basicity of 2-(1H-imidazol-1-yl)-1-phenylethanol is primarily attributed to the imidazole ring. Imidazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[4][5]
-
As a Base: The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) is available for protonation. The pKa of the conjugate acid of imidazole is approximately 7.0, making it significantly more basic than pyridine.[4][5] This enhanced basicity is due to the resonance stabilization of the resulting imidazolium cation, where the positive charge is delocalized over both nitrogen atoms.[4]
-
As an Acid: The N-H proton on the N-1 nitrogen can be abstracted, with a pKa of around 14.5.[5] However, in the context of biological systems, the basic nature of the imidazole ring is of greater significance.
The 1-phenylethanol substituent at the N-1 position of the imidazole ring is expected to have a modest influence on the basicity of the N-3 nitrogen. The substituent is attached via a methylene bridge, which will primarily exert a weak electron-withdrawing inductive effect, potentially slightly decreasing the pKa of the conjugate acid compared to unsubstituted imidazole.
Protonation Site
The primary site of protonation in 2-(1H-imidazol-1-yl)-1-phenylethanol under physiological conditions is the N-3 nitrogen of the imidazole ring. The lone pair on this nitrogen is not involved in the aromatic sextet and is therefore readily available to accept a proton.
The hydroxyl group of the phenylethanol moiety is significantly less basic and will not be protonated under normal aqueous conditions. In fact, the hydroxyl proton is weakly acidic, with an estimated pKa well above 14, similar to other alcohols.[5]
Physicochemical Properties: pKa and Solubility
This estimated pKa suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form. This has important implications for its solubility, membrane permeability, and interaction with biological targets.
Solubility Profile
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Aqueous Solubility: The presence of the polar imidazole ring and the hydroxyl group suggests that 2-(1H-imidazol-1-yl)-1-phenylethanol will exhibit some solubility in water. Its solubility is expected to be pH-dependent. In acidic solutions (pH < pKa), the molecule will be protonated, forming a more water-soluble salt. As the pH increases above the pKa, the neutral, less soluble form will predominate. The related compound, 1-phenylethanol, has a water solubility of 1.95 g/L.[6] Given the addition of the polar imidazole group, the aqueous solubility of the target compound is likely to be higher, especially at acidic pH.
-
Organic Solubility: The phenyl ring and the overall carbon framework suggest good solubility in a range of organic solvents such as ethanol, methanol, and DMSO.[7][8]
Lipophilicity: LogP and LogD
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form. For an ionizable compound like 2-(1H-imidazol-1-yl)-1-phenylethanol, the distribution coefficient (LogD) is a more relevant parameter as it considers the partitioning of all species (neutral and ionized) at a given pH.
The LogP of this molecule is predicted to be moderately lipophilic. However, its LogD will be significantly lower at pH values below its pKa due to the increased aqueous solubility of the protonated form. Understanding the LogD profile is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[9][10]
The interplay between pKa, LogP, and LogD is critical in drug design. A common strategy is to balance these properties to achieve optimal oral bioavailability.[11]
Experimental Determination of pKa
To obtain a precise pKa value, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Protocol 1: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.[12]
A solution of the compound is titrated with a strong acid or base. The pH is measured after each addition of the titrant, and the data is plotted as pH versus the volume of titrant added. The pKa is the pH at which the compound is half-neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
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2-(1H-imidazol-1-yl)-1-phenylethanol
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
Volumetric flasks and pipettes
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of 2-(1H-imidazol-1-yl)-1-phenylethanol.
-
Dissolve the compound in a known volume (e.g., 50 mL) of 0.1 M KCl solution. The KCl is used to maintain a constant ionic strength throughout the titration. If solubility is an issue, a small, known amount of a co-solvent like methanol can be used, but the pKa will then be for that specific solvent mixture.
-
-
Titration Setup:
-
Place the analyte solution in a beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill the burette with standardized 0.1 M HCl solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the HCl titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of fastest pH change).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.
-
Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and identifying the volume at which it is maximal.
-
The pKa is equal to the pH at the half-equivalence point (Veq/2).
-
-
Why CO₂-free water? Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which can interfere with the titration of a weak base.
-
Why constant ionic strength? The activity coefficients of ions are dependent on the ionic strength of the solution. Maintaining a constant ionic strength ensures that the measured pH is a true reflection of the hydrogen ion concentration.
-
Why a derivative plot? The equivalence point can be difficult to determine accurately from the titration curve alone. The first derivative plot shows a distinct peak at the equivalence point, allowing for a more precise determination.
Protocol 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds that have a chromophore near the ionization site and for which only small amounts of the compound are available.[13]
The UV-Vis absorption spectrum of many ionizable compounds changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.
-
2-(1H-imidazol-1-yl)-1-phenylethanol
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 10) and constant ionic strength.
-
UV-Vis spectrophotometer with quartz cuvettes or a 96-well plate reader.
-
Calibrated pH meter.
-
Volumetric flasks and pipettes.
-
Preparation of Solutions:
-
Prepare a stock solution of 2-(1H-imidazol-1-yl)-1-phenylethanol in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with accurately known pH values covering the range around the expected pKa (e.g., pH 5 to 8).
-
-
Spectral Acquisition:
-
For each buffer solution, prepare a sample by adding a small, constant amount of the stock solution to a known volume of the buffer. The final concentration of the compound should be such that the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.
-
Identify an analytical wavelength where the difference in absorbance between the protonated and neutral forms is maximal.
-
-
Absorbance Measurements:
-
Measure the absorbance of each sample at the selected analytical wavelength.
-
-
Data Analysis:
-
Plot the absorbance versus pH.
-
The pKa can be determined from the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] Where:
-
A is the absorbance at a given pH.
-
A_B is the absorbance of the basic (neutral) form (at high pH).
-
A_A is the absorbance of the acidic (protonated) form (at low pH).
-
-
A plot of log[(A - A_B) / (A_A - A)] versus pH will give a straight line with a slope of -1 and a y-intercept equal to the pKa. Alternatively, the pKa is the pH at which the absorbance is the average of A_A and A_B.
-
-
Why constant ionic strength? As with potentiometric titration, this ensures consistent activity coefficients.
-
Why a chromophore near the ionization site? The change in the electronic environment upon protonation or deprotonation must affect the chromophore to induce a change in the UV-Vis spectrum.
-
Why a 96-well plate reader? This allows for high-throughput pKa determination, which is advantageous in a drug discovery setting.[13]
Visualizations
Acid-Base Equilibrium of 2-(1H-imidazol-1-yl)-1-phenylethanol
Caption: Acid-base equilibrium of the imidazole moiety.
Experimental Workflow for Potentiometric pKa Determination
Caption: Workflow for potentiometric pKa determination.
Conclusion
The basic properties of 2-(1H-imidazol-1-yl)-1-phenylethanol, governed by its imidazole ring, are critical to its function as a scaffold in drug development. With an estimated conjugate acid pKa in the range of 6.5-7.0, this compound will be partially protonated at physiological pH, influencing its solubility, lipophilicity, and biological interactions. This guide has provided the theoretical underpinnings of these properties and detailed, robust protocols for their experimental determination. Accurate characterization of the pKa and solubility of this and related molecules is a foundational step in the rational design of new therapeutic agents with improved efficacy and pharmacokinetic profiles.
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